4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. It features a benzenesulfonamide group attached to a 2-oxoindoline moiety, which is further substituted with a chlorine atom at the 4-position and a methyl group at the nitrogen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the 2-oxoindoline core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.
Sulfonamide formation: The chlorinated indole is reacted with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The indole moiety can undergo oxidation to form oxindole derivatives or reduction to form indoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution products: Various substituted derivatives depending on the nucleophile used.
Oxidation products: Oxindole derivatives.
Reduction products: Indoline derivatives.
Scientific Research Applications
4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological research: Used as a probe to study enzyme inhibition and protein interactions.
Industrial applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: shares structural similarities with other indole and sulfonamide derivatives.
Indole derivatives: Compounds like indomethacin and tryptophan.
Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole.
Uniqueness
Unique structural features: The combination of the indole and sulfonamide moieties with specific substitutions (chlorine and methyl groups) imparts unique biological activities and chemical properties.
Distinct biological activities: Its specific interactions with molecular targets differentiate it from other similar compounds.
Properties
IUPAC Name |
4-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-18-14-7-4-12(8-10(14)9-15(18)19)17-22(20,21)13-5-2-11(16)3-6-13/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRODFGBEZZAATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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